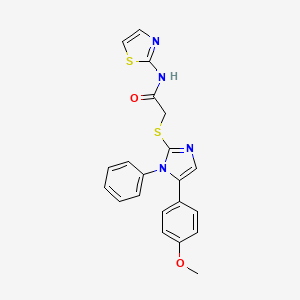

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-27-17-9-7-15(8-10-17)18-13-23-21(25(18)16-5-3-2-4-6-16)29-14-19(26)24-20-22-11-12-28-20/h2-13H,14H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKBKNDRLISTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by an imidazole ring, a thioether linkage, and a thiazole moiety, suggests potential therapeutic properties that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 415.51 g/mol. The presence of the imidazole and thiazole rings is significant, as these structures are often associated with various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C24H21N3O2S |

| Molecular Weight | 415.51 g/mol |

| Structure | Structure |

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins, which are critical in regulating cell death pathways .

A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings significantly affect cytotoxicity. For example, compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity against various cancer cell lines .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors targeting COX-II have been shown to reduce inflammation and pain in various models . The imidazole ring's ability to interact with enzymatic active sites is a crucial factor in its biological efficacy.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The thiazole component may enhance this activity by increasing the compound's lipophilicity, facilitating membrane penetration. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, although further research is needed to confirm these findings.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The imidazole ring can bind to active sites of various enzymes, modulating their activity.

- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to cancer and inflammation.

- Induction of Apoptosis : By affecting key proteins involved in cell survival, such as Bcl-2, the compound can promote programmed cell death in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Thiazole Derivatives : A study highlighted the anticancer potential of thiazole derivatives against human glioblastoma cells, showing IC50 values significantly lower than standard treatments like doxorubicin .

- Imidazole-based Compounds : Research on imidazole derivatives indicated their effectiveness in reducing tumor growth in animal models by targeting specific kinases involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioacetamide-linked heterocycles. Below is a comparative analysis with structurally analogous derivatives from the evidence:

Table 1: Structural and Functional Comparison of Key Analogues

Key Findings from Comparative Analysis

Structural Flexibility vs. Activity: The target compound’s imidazole-thiazole scaffold shares similarities with 9e (), which incorporates a triazole-benzodiazole system. In contrast, 1c () replaces imidazole with a pyridine ring, enhancing π-π interactions but reducing hydrogen-bonding capacity .

Substituent Effects :

- The 4-methoxyphenyl group (common in the target compound, 1c , and 18 ) improves solubility and membrane permeability compared to halogenated analogues (e.g., 5e in ) .

- Thiazole-linked tetrazoles (e.g., 4c in ) demonstrate higher anticancer selectivity than imidazole derivatives, likely due to enhanced electrophilicity .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in , where chloroacetamide intermediates react with heterocycles (e.g., thiazole-2-amine) under basic conditions .

- 1c () and 18 () were synthesized via nucleophilic substitution in DMF or acetone, emphasizing solvent-dependent yields .

Biological Performance: Thiazole-acetamides with electron-donating groups (e.g., methoxy in the target compound and 18) show superior anti-inflammatory activity compared to electron-withdrawing substituents (e.g., chloro in 5e) . Imidazole-thioacetamide hybrids (as in the target compound) are understudied but hypothesized to mimic benzimidazole pharmacophores, which are known for antiviral and anticancer effects .

Critical Analysis of Contradictions and Gaps

- Contradiction : While 4c () shows potent anticancer activity, structurally similar compounds with bulkier substituents (e.g., 9e ) prioritize target binding over cytotoxicity .

- Gap: Limited data exist on the target compound’s explicit biological evaluation. Extrapolation from analogues suggests promise, but empirical validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.